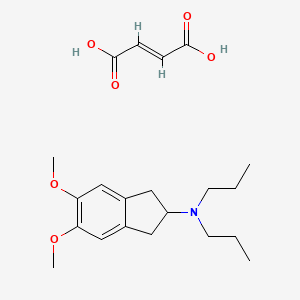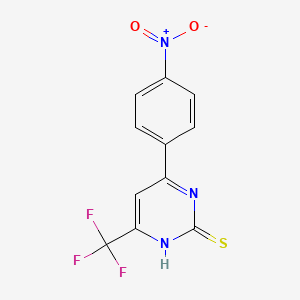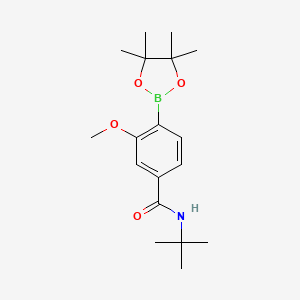![molecular formula C19H24N2O3 B13720317 [4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester: is an organic compound with a complex structure that includes an aminobenzyloxy group and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(4-Aminobenzyloxy)-benzyl alcohol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group, enhancing the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of alkyl or aryl groups at the benzyl position.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, [4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
4-Aminobenzoic acid: A simpler compound with similar functional groups but lacking the ester moiety.
Benzyl carbamate: Another related compound with a carbamate group but different substituents.
Uniqueness: [4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester stands out due to its unique combination of functional groups. This combination allows for diverse chemical reactions and interactions, making it more versatile compared to simpler analogs.
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-[(4-aminophenyl)methoxy]phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-12-14-6-10-17(11-7-14)23-13-15-4-8-16(20)9-5-15/h4-11H,12-13,20H2,1-3H3,(H,21,22) |
InChI Key |
UJZIYUKYNOVYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


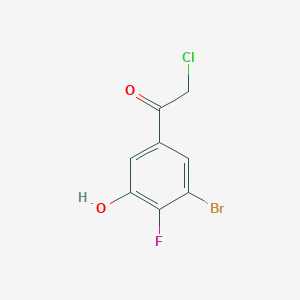
![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
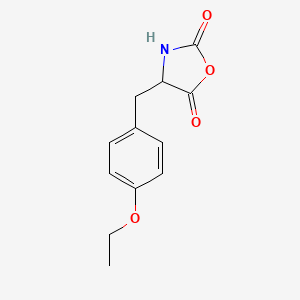
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)

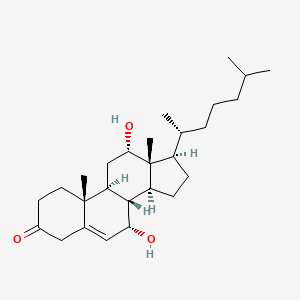
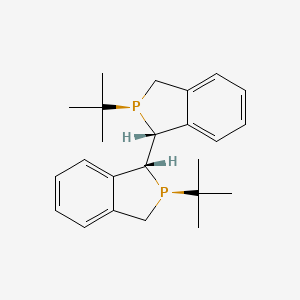
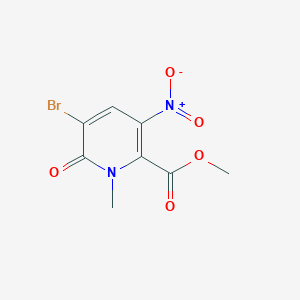
![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
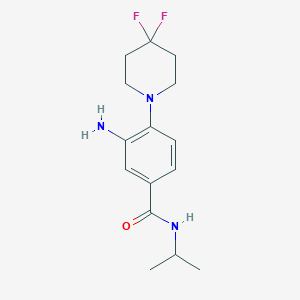
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
